2-[(6-amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline
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Overview
Description
2-[(6-amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline is a complex organic compound characterized by the presence of multiple chlorine atoms and a disulfide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline typically involves the formation of the disulfide bond between two chlorinated aniline derivatives. One common method includes the reaction of 6-amino-2,3-dichlorophenyl thiol with 3,4-dichloroaniline under oxidative conditions to form the disulfide linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidative coupling reactions. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(6-amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(6-amino-2,3-dichlorophenyl)disulfanyl]-3,4-dichloroaniline involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, influencing cellular redox states and potentially modulating biological pathways. The chlorine atoms may also participate in halogen bonding, affecting the compound’s binding affinity to various targets .
Comparison with Similar Compounds
Similar Compounds
2,3-dichloroaniline: Lacks the disulfide bond and additional chlorine atoms.
6-amino-2,3-dichlorophenyl thiol: Contains the thiol group instead of the disulfide bond.
3,4-dichloroaniline: Similar structure but without the disulfide linkage.
Uniqueness
Properties
CAS No. |
875895-70-8 |
---|---|
Molecular Formula |
C12H8Cl4N2S2 |
Molecular Weight |
386.1 |
Purity |
95 |
Origin of Product |
United States |
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